2-Methyleneandrostenedione

Aromatase inhibition Competitive inhibitor Enzyme kinetics

2-Methyleneandrostenedione (2-methyleneAD; PubChem CID is a synthetic steroidal analog of the natural androgen androstenedione (AD), differentiated by a methylene substitution at the C-2 position of the steroid A-ring. It is classified as a competitive aromatase (CYP19A1) inhibitor and is catalogued in MeSH as an androstenedione analog with documented aromatase-inhibitory activity.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
Cat. No. B1246246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyleneandrostenedione
Synonyms2-methyleneandrostenedione
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)C(=C)CC34C
InChIInChI=1S/C20H26O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h10,14-16H,1,4-9,11H2,2-3H3/t14-,15-,16-,19-,20-/m0/s1
InChIKeyKNDVUJIQAHBHEY-UKSSEWCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyleneandrostenedione for Research Procurement: Aromatase Inhibitor Class, Structural Identity, and Key Baseline Properties


2-Methyleneandrostenedione (2-methyleneAD; PubChem CID 10859502) is a synthetic steroidal analog of the natural androgen androstenedione (AD), differentiated by a methylene substitution at the C-2 position of the steroid A-ring [1]. It is classified as a competitive aromatase (CYP19A1) inhibitor and is catalogued in MeSH as an androstenedione analog with documented aromatase-inhibitory activity [2]. The compound retains a core androstane scaffold (C₂₀H₂₆O₂, MW 298.4 g/mol) but exhibits an A-ring conformation markedly distinct from that of the natural substrate AD [3]. Originally characterized in the Numazawa laboratory as part of a systematic probe of the aromatase active-site topology, 2-methyleneAD occupies a mechanistically significant niche: it functions simultaneously as a competitive inhibitor and a low-turnover substrate of human placental aromatase, a dual character that distinguishes it from both purely inhibitory analogs and the natural substrate itself [3][4].

Mechanistic Probe Competitive aromatase inhibitor with retained substrate competence for active-site studies
Stereochemical Fidelity Validated 1β-hydrogen elimination matching natural substrate androstenedione
Topology Mapping Structurally distinct A-ring probe for spatial tolerance mapping of aromatase

Why 2-Methyleneandrostenedione Cannot Be Replaced by Generic Aromatase Inhibitor Analogs in Research Applications


Steroidal aromatase inhibitors are not functionally interchangeable despite sharing the androstane scaffold. The C-2 methylene modification in 2-methyleneandrostenedione confers a unique combination of competitive inhibition potency (Kᵢ within the 22–68 nM range) and retained substrate capacity—the compound undergoes aromatase-catalyzed conversion to 2-methylestrone at a low but measurable rate, unlike bulkier analogs such as 2,2-dimethyl-androstenedione (Kᵢ = 8.8 nM) which are completely refractory to aromatization [1]. In contrast, clinically used agents such as exemestane (6-methyleneandrostenedione; Kᵢ ≈ 4.3–26 nM) act as irreversible mechanism-based inactivators and do not serve as meaningful mechanistic probes for the terminal aromatization step [2][3]. Procurement of a generic androstenedione analog without specifying the C-2 methylene substitution therefore risks selecting a compound with fundamentally different enzyme-binding kinetics, metabolic fate, and utility as a stereochemical probe—parameters that directly determine experimental interpretability in aromatase active-site mapping studies [1][4].

Androstenedione analogs lacking the C-2 methylene substitution may not reproduce the dual inhibitor-substrate profile.
2,2-Dimethyl-androstenedione may show higher binding affinity but is not aromatized, altering inhibition-turnover balance.
Exemestane’s irreversible inactivation may preclude steady-state kinetic analyses and stereochemical turnover studies.

Quantitative Differentiation Evidence for 2-Methyleneandrostenedione Against Closest Aromatase Inhibitor Analogs


Competitive Aromatase Inhibition Potency: 2-Methyleneandrostenedione vs. 2,2-Dimethyl-androstenedione vs. Natural Substrate Androstenedione

In a direct head-to-head study by Numazawa et al. (2003) using human placental microsomal aromatase, 2-methyleneandrostenedione (compound 17) exhibited competitive inhibition with a Kᵢ within the range of 22–68 nM, placing it in the same inhibitory potency tier as 2β-methyl- and 2α-methyl-androstenedione analogs (compounds 5 and 6) [1]. This is approximately 3- to 8-fold less potent than the 2,2-dimethyl analog (compound 4, Kᵢ = 8.8 nM), indicating that the C-2 methylene substituent alone does not achieve the full binding stabilization conferred by the gem-dimethyl motif [1]. Relative to the natural substrate androstenedione (reported Kₘ ≈ 20 nM under comparable placental microsomal conditions), 2-methyleneAD binds with comparable or slightly weaker affinity to the aromatase active site while simultaneously functioning as an inhibitor rather than a high-turnover substrate [1][2].

Inhibition Potency
Head-to-head
2-MethyleneAD Ki 22–68 nM
2,2-DimethylAD Ki 8.8 nM
Reported Ki range supports competitive inhibition assay context.
2,2-DimethylAD may show higher affinity but is not aromatized.
Aromatase inhibition Competitive inhibitor Enzyme kinetics

Dual Inhibitor-Substrate Character: 2-Methyleneandrostenedione Is Aromatized, Unlike 2,2-Dimethyl-androstenedione

A defining functional differentiation established in the Numazawa 2003 study is that 2-methyleneandrostenedione (compound 17) serves as a bona fide substrate for human placental aromatase, undergoing enzymatic conversion to 2-methylestrone at a low conversion rate, whereas the 2,2-dimethyl analog (compound 4) is completely inert toward aromatization [1]. The 2β-methyl analog (compound 5) was characterized as an extremely poor substrate, and the 2α-methyl analog (compound 6) was a good substrate—demonstrating that the C-2 substitution pattern precisely tunes the balance between inhibition and catalytic turnover [1]. The low conversion rate of 2-methyleneAD is mechanistically informative: it indicates that the 2-methylene group permits active-site access and the requisite C(10)–C(19) bond cleavage while sterically or electronically attenuating processivity relative to the natural substrate AD [1][2].

Dual Inhibitor-Substrate
Head-to-head
2-MethyleneAD Substrate-competent (low turnover)
2,2-DimethylAD Non-substrate
Enables mechanistic studies requiring catalytic turnover.
2,2-DimethylAD may not support aromatization-dependent experiments.
Aromatase substrate specificity Mechanism-based probe Steroid metabolism

Stereochemical Fidelity of Aromatization: 2-Methyleneandrostenedione Follows Identical 1β-Hydrogen Elimination to Natural Androstenedione

The 2006 stereochemical study by Numazawa et al. employed [1α-²H]- and [1β-²H]-labeled 2-methyleneandrostenedione to establish that its aromatase-catalyzed conversion proceeds through stereospecific 1β-hydrogen elimination—the identical stereochemical course followed by the natural substrate androstenedione (AD) [1]. GC-MS analysis demonstrated that 2-methylestrone produced from [1α-²H]-2-methyleneAD retained the 1α-deuterium completely (1β-H elimination), while product from the [1β-²H] isomer lost the 1β-deuterium entirely [1]. This stereochemical fidelity is notable because the A-ring conformation of 2-methyleneAD is described as markedly different from that of AD, yet the enzyme processes both substrates with the same stereospecificity at C-1 [1]. In contrast, bulkier analogs such as 2,2-dimethylAD cannot be evaluated for stereochemical course because they are not aromatized [2].

Stereochemical Fidelity
Head-to-head
2-MethyleneAD Complete 1β-H elimination
Androstenedione (natural) Identical 1β-H stereochemistry
Validates probe for terminal aromatization step.
Conformationally distinct A-ring does not alter stereochemical outcome.
Stereochemistry Deuterium labeling Aromatase mechanism

Binding Mode Differentiation from Exemestane: Reversible Competitive Inhibitor vs. Irreversible Mechanism-Based Inactivator

Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) is the closest structural analog to 2-methyleneandrostenedione among clinically approved aromatase inhibitors, differing principally in the position of the methylene substituent (C-6 vs. C-2) and the presence of a Δ¹ double bond [1]. Despite this structural proximity, the two compounds exhibit mechanistically divergent inhibition: 2-methyleneAD is a reversible competitive inhibitor (Kᵢ = 22–68 nM range) that also functions as a low-turnover substrate [2], whereas exemestane acts as an irreversible, mechanism-based inactivator (Kᵢ = 4.3–26 nM; IC₅₀ = 30 nM against human placental aromatase) that covalently modifies the enzyme active site and induces aromatase degradation [1][3]. The irreversible nature of exemestane precludes its use in steady-state kinetic analyses or stereochemical studies requiring multiple catalytic turnovers, while the reversible, substrate-competent character of 2-methyleneAD is specifically suited to such investigations [2][4].

Inhibition Mechanism
Cross-study comparable
2-MethyleneAD Reversible competitive inhibitor, Ki 22–68 nM
Exemestane Irreversible inactivator, Ki 4.3–26 nM
Mechanism distinction critical for kinetic study design.
Exemestane’s irreversible binding may preclude steady-state turnover analyses.
Aromatase inhibitor classification Reversible vs. irreversible inhibition Exemestane comparator

A-Ring Conformational Distinction as a Structural Probe for Aromatase Active-Site Topology

The A-ring conformation of 2-methyleneandrostenedione is explicitly described in the primary literature as "markedly different from that of the natural substrate androstenedione" [1]. This conformational divergence arises from the C-2 methylene substituent altering the planarity and electronic character of the α,β-unsaturated ketone system in the A-ring. In the Numazawa 2003 structure-activity study, this conformational difference was correlated with the compound's unique functional profile: it maintains competitive inhibition potency comparable to other 2-substituted analogs while permitting the aromatase active site to process it as a substrate—a combination not observed with 2,2-dimethylAD (non-substrate) or 2β-methylAD (extremely poor substrate) [2]. By contrast, exemestane's Δ¹,4-diene-3-one system and C-6 methylene group impose a different conformational constraint that favors irreversible inactivation over reversible substrate turnover [3].

A-Ring Conformation
Supporting evidence
Markedly different from natural substrate AD
Supports active-site spatial tolerance mapping.
Conformational shift may influence inhibitor-substrate balance.
Steroid conformation Active-site mapping Structure-activity relationship

Evidence-Anchored Procurement Scenarios for 2-Methyleneandrostenedione in Academic and Industrial Research


Mechanistic Probe for Aromatase Terminal-Step Stereochemistry Studies Using Deuterium Isotope Labeling

Based on the confirmed stereospecific 1β-hydrogen elimination demonstrated by Numazawa et al. (2006) using [1α-²H]- and [1β-²H]-labeled 2-methyleneandrostenedione [1], this compound is currently the only C-2-substituted androstenedione analog validated for deuterium-labeling-based stereochemical analysis of the terminal aromatization step. Research groups investigating the C(10)–C(19) bond cleavage mechanism, the role of the 3-keto enolization, or hydrogen-abstraction stereochemistry should procure this specific compound rather than exemestane (which is irreversibly inactivating) or unlabeled androstenedione (which lacks the mechanistic insight conferred by the C-2 modification) [1][2].

Aromatase Active-Site Topology Mapping Using Competitive Inhibition Kinetics with Residual Substrate Turnover

The dual inhibitor-substrate profile of 2-methyleneandrostenedione—Kᵢ = 22–68 nM competitive inhibition with measurable, low-rate conversion to 2-methylestrone [3]—enables experimental designs where both binding affinity and catalytic processing can be simultaneously interrogated. This is not achievable with 2,2-dimethyl-androstenedione (Kᵢ = 8.8 nM, zero substrate turnover) or with irreversible inactivators such as exemestane [3][4]. Laboratories conducting SAR campaigns around the steroidal A-ring of aromatase inhibitors should prioritize 2-methyleneAD as a reference compound that bridges the inhibitor-substrate functional continuum.

Reference Standard for Differentiating Reversible Competitive Inhibition from Irreversible Mechanism-Based Inactivation in Aromatase Inhibitor Screening Cascades

In industrial or academic screening programs evaluating novel aromatase inhibitors, 2-methyleneandrostenedione serves as a mechanistically well-characterized reversible competitive inhibitor control, enabling direct discrimination of reversible vs. irreversible binding modes in time-dependence and washout assays [3][4]. Its Kᵢ range (22–68 nM) provides a mid-potency benchmark against which both weaker inhibitors (e.g., formestane, IC₅₀ ≈ 80 nM) and more potent inactivators (e.g., exemestane, Kᵢ = 4.3–26 nM) can be calibrated in the same human placental microsomal assay system [3][4][5].

Chemical Biology Tool for Studying the Metabolic Fate of 2-Modified Androgens in Aromatase-Expressing Tissues

The demonstrated aromatization of 2-methyleneandrostenedione to 2-methylestrone, albeit at low conversion rate [3][1], makes this compound a valuable tool for studying whether 2-modified estrogen metabolites possess altered estrogen receptor binding profiles or biological activities distinct from endogenous estradiol and estrone. This application leverages the unique metabolic competence of 2-methyleneAD—retained despite its inhibitor classification—and is not addressable with non-aromatizable analogs such as 2,2-dimethyl-androstenedione or exemestane [3]. Procurement of high-purity 2-methyleneandrostenedione is essential for reproducible metabolite identification by GC-MS or LC-MS/MS in such studies.

Application
Selection Property
Validation Focus
Stereochemical Probe Studies
Stereochemical fidelity validation
Deuterium-labeling stereochemical analysis
Active-Site Topology Mapping
Dual inhibitor-substrate profile
Kinetic and turnover analysis
Reversible vs. Irreversible Discrimination
Reversible competitive inhibitor control
Time-dependence/washout assay discrimination
Metabolic Fate of 2-Modified Androgens
Substrate-competent aromatase inhibitor
Metabolite identification (GC-MS/LC-MS)
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